1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a pyrrolidin-3-yloxy substituent at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the pyrrolidin-3-yloxy substituent. One common approach is to start with a suitable pyridine derivative and perform a series of cyclization reactions to form the pyrrolo[2,3-b]pyridine ring system. The pyrrolidin-3-yloxy group can then be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or ethers .
Scientific Research Applications
1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine include:
1-methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride: A structurally related compound with similar functional groups but different ring systems.
Pyridine derivatives: Compounds with a pyridine core and various substituents that exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core and a pyrrolidin-3-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-3-yloxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-15-7-4-10-11(3-6-14-12(10)15)16-9-2-5-13-8-9/h3-4,6-7,9,13H,2,5,8H2,1H3 |
InChI Key |
BPMZMNWLFKLKHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)OC3CCNC3 |
Origin of Product |
United States |
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